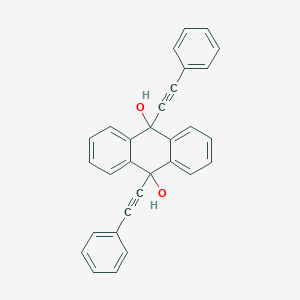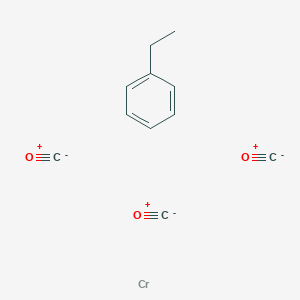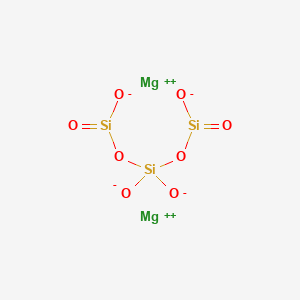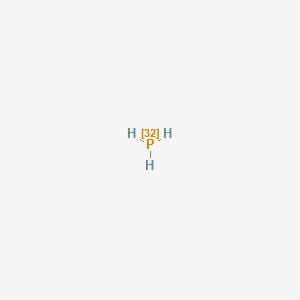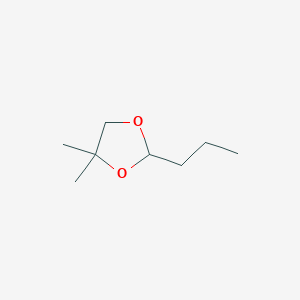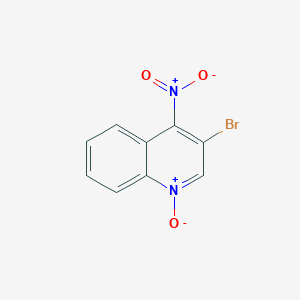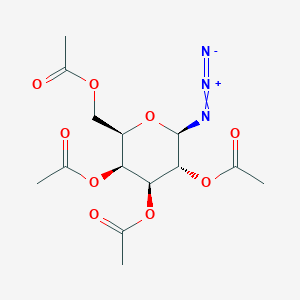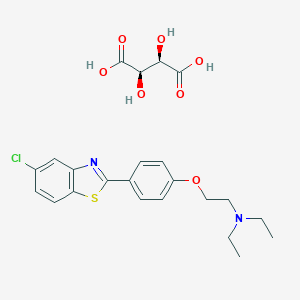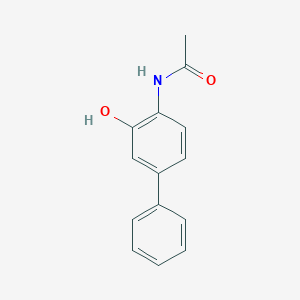
Tungsten-180
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tungsten-180 is one of the rarest stable isotopes of tungsten, with an atomic number of 74 and a mass number of 180. It is primarily produced through the p-process during nucleosynthesis. This compound has a very low natural abundance, approximately 0.12% of all tungsten isotopes . Its rarity and unique properties make it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of tungsten-180 typically involves the separation of tungsten isotopes using mass spectrometry techniques. Due to its low natural abundance, the enrichment process is complex and requires precise control of reaction conditions.
Industrial Production Methods: Industrial production of this compound is not common due to its rarity and the high cost associated with its separation. advancements in isotope separation technologies, such as gas centrifugation and electromagnetic separation, have made it possible to obtain small quantities of this compound for research purposes .
化学反応の分析
Types of Reactions: Tungsten-180 can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxygen or other oxidizing agents to form tungsten trioxide (WO3).
Reduction: Reduction of this compound compounds can be achieved using hydrogen or carbon monoxide.
Substitution: this compound can participate in substitution reactions with halogens to form tungsten halides.
Major Products:
Oxidation: Tungsten trioxide (WO3)
Reduction: Tungsten metal (W)
Substitution: Tungsten halides (e.g., tungsten hexafluoride, WF6)
科学的研究の応用
Tungsten-180 has several scientific research applications due to its unique properties:
Chemistry: Used as a tracer in isotope geochemistry to study the formation and differentiation of planetary bodies.
Biology: Investigated for its potential use in radiopharmaceuticals for targeted cancer therapy.
Medicine: Explored for its applications in diagnostic imaging and radiation therapy.
作用機序
The mechanism of action of tungsten-180 in various applications depends on its chemical form and the specific context of its use. In radiopharmaceuticals, this compound can be incorporated into molecules that target specific cellular pathways, allowing for precise imaging or therapeutic effects. The molecular targets and pathways involved vary depending on the specific application and the chemical form of this compound .
類似化合物との比較
- Tungsten-182
- Tungsten-183
- Tungsten-184
- Tungsten-186
Each of these isotopes has its own set of applications and significance in various fields of study.
特性
IUPAC Name |
tungsten-180 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/W/i1-4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFKWXMTUELFFGS-AHCXROLUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[W] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[180W] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
W |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90931571 |
Source


|
| Record name | (~180~W)Tungsten | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90931571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.94671 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14265-79-3 |
Source


|
| Record name | Tungsten, isotope of mass 180 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014265793 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (~180~W)Tungsten | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90931571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
